Product packaging for Cy3 DBCO(Cat. No.:CAS No. 1782950-79-1)

Cy3 DBCO

Cat. No.: B6292519
CAS No.: 1782950-79-1
M. Wt: 983.2 g/mol
InChI Key: ALLGTQOHAQKUOH-UHFFFAOYSA-N
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Description

Contextualization of Bioorthogonal Chemistry in Contemporary Research

Bioorthogonal chemistry refers to a class of chemical reactions that can be performed within living systems without interfering with or being affected by native biochemical processes. acs.orgwikipedia.org Coined by Carolyn R. Bertozzi in 2003, this field provides a powerful toolkit for chemists and biologists to probe complex biological environments. wikipedia.orgnih.gov The core principle of bioorthogonal chemistry is to introduce chemical functionalities, which are abiotic, into biomolecules of interest such as proteins, glycans, lipids, or nucleic acids. nih.gov These functionalities then serve as chemical handles that can be selectively and covalently linked to a probe molecule equipped with a complementary reactive group. nih.gov

To be considered truly bioorthogonal, a reaction must meet several stringent criteria. acs.orgwikipedia.org It must be highly selective, reacting only with its intended partner and not with the vast array of other functional groups present in a cell. wikipedia.org The reaction must be biocompatible, proceeding efficiently under physiological conditions of temperature and pH, and its components and products should not perturb the normal functions of the cell. acs.org Furthermore, the reaction kinetics must be rapid, even at the low concentrations typical of biological systems, to ensure labeling occurs before the probe is metabolized or cleared. wikipedia.org These reactions have become indispensable tools for molecular science, enabling applications ranging from live-cell imaging and drug discovery to the fundamental study of biomolecular dynamics. eurjchem.com

Evolution and Significance of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Biomedical Studies

A cornerstone of bioorthogonal chemistry is the azide-alkyne cycloaddition. nih.gov The initial iteration, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, is limited in live-cell applications due to the cytotoxicity of the copper catalyst. magtech.com.cn This limitation spurred the development of a catalyst-free alternative: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). magtech.com.cn

The SPAAC reaction, developed by the Bertozzi group in 2004, utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. researchgate.net The significant ring strain of the cyclooctyne provides the necessary activation energy to react spontaneously with an azide (B81097), forming a stable triazole linkage without the need for a metal catalyst. magtech.com.cn This innovation was a major breakthrough, as it allowed for the efficient and specific labeling of azide-modified biomolecules directly within living cells and organisms without inducing toxicity. nih.gov The development of various cyclooctyne derivatives, such as difluorinated cyclooctyne (DIFO) and dibenzocyclooctyne (DBCO), further enhanced reaction rates and stability, broadening the scope of SPAAC in biomedical research. magtech.com.cnnih.gov Today, SPAAC is widely employed for applications such as glycoprotein (B1211001) analysis, tissue engineering, and tracking the biosynthesis of glycoconjugates. nih.gov Its high efficiency, selectivity, and biocompatibility have established it as a critical tool in chemical biology. magtech.com.cn

Role of Fluorophore-Dibenzocyclooctyne (DBCO) Conjugates as Advanced Chemical Biology Probes

To visualize and detect biomolecules labeled via SPAAC, the cyclooctyne is often conjugated to a reporter molecule. Fluorophore-Dibenzocyclooctyne (DBCO) conjugates are a prominent class of such chemical biology probes. jenabioscience.com These molecules consist of two key components: the DBCO group, which provides the reactive handle for the copper-free click reaction, and a fluorophore, which is a molecule that emits light upon excitation at a specific wavelength. conju-probe.com

The DBCO moiety ensures that the probe reacts with high specificity and efficiency with azide-tagged biomolecules in a complex biological milieu. conju-probe.comcd-bioparticles.com The attached fluorophore acts as a reporter, allowing for the detection and quantification of the labeled target through fluorescence-based techniques like microscopy and flow cytometry. baseclick.eu By selecting fluorophores with different spectral properties (i.e., different excitation and emission wavelengths), researchers can design a wide array of probes for various applications, including multiplexed imaging where multiple targets are visualized simultaneously. jenabioscience.combaseclick.eu The conjugation of DBCO to a fluorophore creates a powerful tool that transforms the specific covalent attachment afforded by SPAAC into a detectable optical signal, enabling precise spatiotemporal analysis of biological processes. cd-bioparticles.com

Academic Rationale and Utility of Cy3 DBCO in Diverse Research Methodologies

This compound is a specific fluorescent probe that couples the DBCO group with Cyanine3 (Cy3), a bright, orange-red fluorescent dye. baseclick.eumedchemexpress.com This conjugate is a versatile reagent for detecting azide-containing molecules through the SPAAC reaction. aatbio.com It is characterized by its excellent biocompatibility, high chemoselectivity, and the formation of a stable, irreversible covalent bond with its target. conju-probe.comabpbio.com The Cy3 fluorophore is pH-insensitive between pH 4 and 10 and can be excited by common laser lines (e.g., 532 nm or 555 nm), making it compatible with standard fluorescent instrumentation. medchemexpress.comglpbio.com

The academic utility of this compound is demonstrated across a range of research applications. It is frequently used for labeling and visualizing a variety of biomolecules, including proteins, peptides, and nucleic acids. baseclick.eumedchemexpress.com For instance, researchers have established protocols for conjugating Cy3-azide to DBCO-functionalized antibodies to create fluorescently labeled antibodies for protein analytics. nih.gov

In cellular imaging, this compound has been employed to study the metabolism and trafficking of specific molecules within organelles. One study used this compound to target and visualize newly synthesized phosphatidylcholine (PC) in the mitochondria of K562 cells, demonstrating its utility in organelle-selective labeling. biorxiv.org Another innovative application involves Förster Resonance Energy Transfer (FRET), where this compound was used as a donor molecule in a FRET pair with a Cy5-azide acceptor. nih.gov The SPAAC reaction between the two within mitochondria resulted in a new dicationic product with a distinct FRET signal, allowing for the specific monitoring of a bioorthogonal reaction within an organelle. nih.gov These examples highlight how the specific chemical reactivity and photophysical properties of this compound make it a valuable probe for elucidating complex biological processes with high precision.

Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
Synonym DBCO-Sulfo-Cy3 medchemexpress.comglpbio.com
Excitation Maximum (Ex) ~555 nm medchemexpress.comaatbio.comglpbio.com
Emission Maximum (Em) ~570-580 nm medchemexpress.comglpbio.com
Reactive Group Dibenzocyclooctyne (DBCO) conju-probe.com
Reacts With Azide (-N₃) groups conju-probe.comaatbio.com
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) medchemexpress.comabpbio.com
Key Features Copper-catalyst free; pH insensitive (4-10); High stability and reaction kinetics conju-probe.commedchemexpress.com

Table 2: Summary of Research Applications for this compound

Research AreaApplicationResearch FindingSource(s)
Protein Analytics Antibody ConjugationCy3-azide was successfully clicked to DBCO-functionalized IgG antibodies, demonstrating a method for creating fluorescently labeled antibodies. nih.gov
Organelle Imaging Mitochondrial LabelingThis compound was used as a mitochondria-targeting probe to specifically label and visualize de novo-synthesized phosphatidylcholine via flow cytometry. biorxiv.org
Bioorthogonal Reaction Monitoring In-situ FRET AnalysisA mitochondriotropic this compound and a Cy5-azide were used to create a FRET pair upon reaction within the organelle, enabling real-time monitoring of the SPAAC reaction. nih.gov
Cellular Labeling General Biomolecule DetectionThis compound is used as a versatile reagent for labeling and detecting azide-modified biomolecules such as proteins, peptides, and nucleic acids in living cells. medchemexpress.comabpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H54N4O11S3 B6292519 Cy3 DBCO CAS No. 1782950-79-1

Properties

IUPAC Name

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLGTQOHAQKUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54N4O11S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological Paradigms and Applied Techniques in Cy3 Dbco Research

Optimized Strategies for Site-Specific Bioconjugation via Cy3 DBCO

This compound is primarily utilized for site-specific bioconjugation through the SPAAC reaction with azide-modified targets abpbio.comabpbio.com. This copper-free click chemistry approach is particularly valuable for labeling biomolecules such as antibodies, peptides, and proteins under mild, aqueous conditions abpbio.comaatbio.commedchemexpress.comabpbio.com.

Investigation of Reaction Kinetics and Efficiency in Aqueous Environments

The SPAAC reaction involving DBCO compounds, including this compound, is characterized by favorable second-order reaction rate constants in aqueous environments rsc.org. The reaction between DBCO and azide (B81097) groups is generally fast and efficient, often completing within an hour abpbio.comnanocs.net. Studies investigating the efficiency of SPAAC reactions with DBCO-Cy3 have shown that high reaction efficiency, approaching 100%, can be achieved, particularly when the DBCO-Cy3 is present in excess relative to the azide-modified molecule mdpi.com. The reaction temperature can also influence efficiency, with higher temperatures like 37°C showing improved reaction rates compared to lower temperatures like 25°C mdpi.com.

Characterization of Substrate Scope and Compatibility with Complex Biological Matrices

This compound is compatible with various biological molecules and can be conjugated to antibodies, peptides, and proteins medchemexpress.comarctomsci.comglpbio.comxcessbio.com. The copper-free nature of the SPAAC reaction is crucial for its compatibility with complex biological matrices, as it avoids the cytotoxicity associated with copper catalysts used in other click chemistry methods abpbio.comaatbio.com. This allows for labeling on the surface of live cells and minimizes damage to sensitive biological components like fluorescent proteins abpbio.comabpbio.com. This compound has been successfully used to label azide-modified components in cell lysates and on cell surfaces rsc.orgnih.gov. PEG linkers incorporated into DBCO reagents can enhance water solubility and provide flexibility, further improving compatibility in aqueous biological media aatbio.comnanocs.netamerigoscientific.com.

Comparative Analysis with Alternative Bioorthogonal Chemistries (e.g., Inverse-Electron-Demand Diels-Alder Cycloaddition)

SPAAC, the reaction utilized by this compound, is a prominent bioorthogonal click chemistry method. It is often compared to other bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder cycloaddition, which typically involves tetrazines and trans-cyclooctenes abpbio.comnanocs.netnih.govfishersci.fiwikipedia.org. While both are valuable for biological labeling due to their bioorthogonality and ability to proceed in aqueous conditions without toxic catalysts, they have different reaction kinetics. The reaction rate of DBCO with azides is reported to be significantly higher than the Staudinger ligation, another copper-free method interchim.fr. However, tetrazine-based click chemistry is often cited as having even faster kinetics compared to SPAAC, which can be advantageous for rapid labeling or reactions in dynamic systems nih.gov. Despite differences in reaction rates, SPAAC with DBCO offers high specificity, reacting only with azides even in the presence of other functional groups commonly found in biomolecules aatbio.cominterchim.fr.

Strategies for Minimizing Non-Specific Interactions and Background Fluorescence

Minimizing non-specific interactions and background fluorescence is critical for successful fluorescence imaging applications of this compound conjugates. This compound itself is reported to exhibit less background fluorescence compared to some other dyes like TAMRA medchemexpress.comglpbio.comxcessbio.com. However, non-specific binding of the DBCO conjugate to cellular components can still contribute to background signal researchgate.net. Strategies to reduce non-specific interactions include optimizing reaction conditions, such as concentration and incubation time, and incorporating hydrophilic linkers like PEG to improve solubility and reduce hydrophobic interactions aatbio.comamerigoscientific.com. Purification steps after the click reaction are also essential to remove excess, unbound fluorescent probe, thereby reducing background fluorescence mdpi.com. In some applications, fluorescence quenching strategies using a quencher-labeled DBCO molecule have been employed to reduce background signal from non-specifically bound probes researchgate.net.

Advanced Fluorescence Imaging Techniques Utilizing this compound

This compound is a valuable tool in fluorescence imaging due to its bright fluorescence and compatibility with biological systems via click chemistry.

Implementation in Confocal and Widefield Microscopy for Cellular and Tissue Imaging

This compound is widely used in confocal and widefield microscopy for visualizing azide-tagged molecules in cells and tissues medchemexpress.comarctomsci.comnanocs.netwikipedia.orgbiorxiv.org. Its application allows for site-specific labeling and subsequent imaging of various cellular structures and biomolecules. Examples include the labeling and imaging of bacterial membranes, O-GlcNAc-modified proteins, and phospholipids (B1166683) in cellular membranes abpbio.combiorxiv.orgrsc.org. Confocal microscopy, in particular, enables the acquisition of high-resolution images with optical sectioning, which is useful for studying the localization of this compound-labeled targets within cells and tissues nih.govbiorxiv.orgrsc.org. Studies have demonstrated the use of this compound for imaging azide-tagged lipids in specific organelles like mitochondria using confocal microscopy biorxiv.orgresearchgate.net. Widefield microscopy can also be used, offering a broader field of view for observing labeled samples. The spectral properties of Cy3 make it compatible with standard microscopy filter sets like TRITC medchemexpress.comarctomsci.comglpbio.com.

Here is a table summarizing some key properties of this compound:

PropertyValue / DescriptionSource(s)
FluorophoreCyanine (B1664457) 3 (Cy3) medchemexpress.comabpbio.comglpbio.com
Reactive GroupDibenzocyclooctyne (DBCO) abpbio.commedchemexpress.comabpbio.com
Click Chemistry TypeStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) abpbio.comaatbio.commedchemexpress.comabpbio.com
Reaction PartnerAzide abpbio.comaatbio.commedchemexpress.comabpbio.com
Excitation Maximum (Ex)555 nm (also 532 nm or 514 nm used for excitation) medchemexpress.comabpbio.comarctomsci.comglpbio.comrsc.org
Emission Maximum (Em)580 nm (also 565 nm or 570 nm reported) medchemexpress.comabpbio.comglpbio.comnanocs.net
ColorOrange/Red Fluorescence medchemexpress.comglpbio.comnanocs.net
pH SensitivitypH insensitive from pH 4-10 medchemexpress.comglpbio.com
SolubilitySoluble in DMSO, DMF, Water (with PEG linker) abpbio.comnanocs.netamerigoscientific.comsigmaaldrich.com
Background FluorescenceExhibits less background than TAMRA and others medchemexpress.comglpbio.comxcessbio.com
BiocompatibilityCopper-free, suitable for live cells and in vivo abpbio.comaatbio.comrsc.org
Typical Reaction TimeOften complete in less than 1 hour; rapid kinetics abpbio.comnanocs.netmdpi.com
Molecular Weight (approx)Varies depending on specific structure (e.g., 1018.34, 983.18) abpbio.comglpbio.comxcessbio.com

Super-Resolution Microscopy Applications (e.g., STED, SIM, dSTORM)

Super-resolution microscopy techniques overcome the diffraction limit of light, enabling imaging with significantly enhanced spatial resolution, often down to the nanometer scale wikipedia.orgibidi.combiocompare.com. This compound can be integrated into labeling strategies for super-resolution microscopy, including techniques like STED, SIM, and dSTORM, to visualize cellular structures and molecules with high precision. While direct examples of this compound specifically in STED or SIM were not extensively detailed in the search results, the Cy3 fluorophore itself is compatible with various super-resolution methods nih.gov. The DBCO moiety allows for targeted labeling of azide-tagged structures, which can then be imaged using these advanced techniques. For instance, metabolic labeling with azido-sugars followed by reaction with a DBCO-fluorophore, such as this compound, can enable super-resolution imaging of glycans on the cell surface ibidi.com. In DNA-PAINT, a related super-resolution technique, Cy3 has been used as a reference fluorophore to confirm proper antibody labeling, although not directly as the imaging fluorophore in the super-resolution process itself acs.orgnih.gov.

Live-Cell Imaging and Dynamic Process Monitoring Studies

The copper-free nature of the click reaction involving DBCO makes this compound particularly well-suited for live-cell imaging applications, where the toxicity of copper ions would be detrimental biochempeg.comlicor.cominterchim.frabpbio.com. By metabolically incorporating azide-modified biomolecules into living cells, researchers can then use this compound to fluorescently label these targets without disrupting cellular functions biorxiv.orgnih.govrsc.org. This allows for the visualization and monitoring of dynamic cellular processes, such as the trafficking of lipids or the dynamics of cell surface glycans, in real-time or over extended periods biorxiv.orgnih.gov. Studies have demonstrated the use of this compound for labeling azide-modified astrocytes and monitoring their distribution nih.gov. Furthermore, organelle-selective labeling using clickable dyes like this compound has been developed to study the dynamics of specific lipid species within different cellular compartments in live cells biorxiv.org.

Multiplexed Imaging Strategies Incorporating this compound

Multiplexed imaging involves the simultaneous detection of multiple targets within a single sample, typically using fluorophores with distinct spectral properties mdpi.com. Cy3, with its characteristic orange-red emission, can be used in combination with other spectrally distinct fluorophores conjugated to DBCO or other click chemistry handles to enable multiplexed labeling and imaging biorxiv.org. This allows for the visualization of multiple biomolecules or cellular structures concurrently. For example, in studies investigating phosphatidylcholine metabolism, Cy3-DBCO has been used alongside other organelle-targeting DBCO probes conjugated to different fluorophores (e.g., BDP-DBCO, AF647-DBCO) to simultaneously label and image lipids in mitochondria, the ER-Golgi, and the plasma membrane biorxiv.org. This multiplexing capability is crucial for understanding complex biological systems and interactions.

Fluorescence Lifetime Imaging Microscopy (FLIM) Investigations

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the excited-state lifetime of a fluorophore, providing information about its local environment, including factors like pH, polarity, and the presence of quenchers or Förster Resonance Energy Transfer (FRET) acceptors picoquant.comnih.govsemi.ac.cn. While specific examples of this compound being used directly in FLIM were not prominently featured, the Cy3 fluorophore is known to be compatible with FLIM studies picoquant.comsemi.ac.cn. Changes in the fluorescence lifetime of Cy3 when in proximity to an acceptor fluorophore can be used to study molecular interactions through FRET picoquant.comsemi.ac.cn. Therefore, this compound could potentially be employed in FLIM-based FRET experiments to investigate interactions involving azide-tagged molecules. The lifetime-based nature of FLIM offers advantages over intensity-based methods, as it is less susceptible to variations in fluorophore concentration, excitation intensity, and photobleaching picoquant.comsemi.ac.cn.

Flow Cytometry and Cell Sorting Applications with this compound Probes

Flow cytometry and cell sorting are powerful techniques for the high-throughput analysis and isolation of cells based on their physical and fluorescent properties frontiersin.org. This compound probes are valuable tools in these applications, enabling the fluorescent labeling of specific cell populations or intracellular targets for quantitative analysis and sorting.

Quantitative Analysis of Cell Surface Receptor Expression

This compound can be used to quantitatively analyze the expression of cell surface receptors or other molecules that have been modified with azide groups rsc.orgacs.org. This is typically achieved through metabolic labeling with azido-modified precursors that are incorporated into cell surface glycans or proteins, followed by the click reaction with this compound rsc.orgacs.org. The resulting fluorescence intensity of individual cells, as measured by flow cytometry, correlates with the level of azide incorporation and thus the expression of the target molecules acs.org. This allows for the quantitative comparison of target expression levels between different cell populations or under different experimental conditions acs.org. Studies have utilized this approach to assess the extent of cell surface labeling after metabolic glycoengineering acs.org.

Intracellular Target Labeling and Quantification Methodologies

Beyond cell surface labeling, this compound can also be employed for the labeling and quantification of intracellular targets in conjunction with methods that introduce azide groups into these targets biorxiv.orgnih.gov. Following cell permeabilization if necessary, this compound can react with intracellular azide-tagged molecules. Flow cytometry can then be used to quantify the fluorescence intensity within the cells, providing a measure of the abundance of the labeled intracellular target biorxiv.org. This methodology has been applied to study the metabolism and distribution of lipids within specific organelles, such as mitochondria, by using organelle-selective clickable probes like this compound after metabolic labeling with an azido-choline precursor biorxiv.org. Flow cytometry allows for quantitative measurements of labeled phosphatidylcholine at the organelle level within single cells biorxiv.orgkyoto-u.ac.jp.

Here is a summary of some research findings involving this compound in flow cytometry:

ApplicationCell Type / TargetKey FindingSource
Quantitative Analysis of Cell Surface LabelingA549 cells (metabolically labeled glycans)Fluorescence intensity correlates with concentration of azido-sugar precursor. acs.org
Organelle-Selective Lipid QuantificationK562 cells (mitochondrial phosphatidylcholine)Cy3-DBCO specifically labels mitochondrial lipids after metabolic labeling with azido-choline. biorxiv.org
Extracellular Vesicle (EV) Labeling EfficiencyVarious cancer cell lines (EV surface glycans)Higher Cy3 fluorescence intensity on EVs from metabolically tagged cells indicates successful labeling. nih.gov
Assessment of Cell Surface Azide ExpressionA549 cells (metabolically labeled)Spatially uniform, high expression of azide groups confirmed by Cy3-DBCO staining and flow cytometry. researchgate.net

This table highlights the utility of this compound in quantitative flow cytometry applications, particularly in conjunction with metabolic labeling strategies.

Nucleic Acid Research Methodologies Employing this compound

This compound is a valuable tool in nucleic acid research, enabling site-specific labeling and facilitating studies on structure, function, and dynamics.

Site-Specific Labeling of RNA for Structural and Functional Studies

Site-specific fluorescent labeling of RNA is crucial for investigating its intricate structures and diverse functions, particularly using techniques like single-molecule Förster resonance energy transfer (smFRET) mdpi.comnih.gov. Traditional methods for incorporating fluorophores into RNA during transcription can be inefficient, especially with large fluorophores like Cy3, due to steric hindrance with RNA polymerase mdpi.comresearchgate.net. To overcome this, strategies involving the site-specific introduction of azide-modified nucleotides into RNA followed by a post-transcriptional SPAAC reaction with DBCO-Cy3 have been developed mdpi.comresearchgate.net. This approach allows for efficient and precise labeling of specific nucleotide sites or structural regions within long-strand RNA mdpi.comresearchgate.net. For example, this method has been successfully applied to label riboSAM, enabling in-depth analyses of RNA dynamic structures using smFRET technology mdpi.com. Studies have shown high reaction efficiency for the SPAAC reaction between azido-RNA and DBCO-Cy3, reaching nearly 100% under optimized conditions mdpi.com. The position of the azide modification within the RNA can influence the labeling efficiency and the ability to capture conformational changes mdpi.com. This site-specific labeling strategy is pivotal for enhancing the detection resolution in methods used to study RNA conformational switches and intermediate states mdpi.com.

Oligonucleotide and Aptamer Conjugation for Hybridization Probes

This compound is also employed in the conjugation of oligonucleotides and aptamers for use as hybridization probes. Oligonucleotides can be labeled with Cy3 for applications such as Fluorescent In-Situ Hybridization (FISH) genelink.com. While Cy3 NHS ester is commonly used for labeling primary amine-modified oligos, this compound allows for conjugation to azide-modified oligonucleotides via copper-free click chemistry genelink.comnih.gov. This is particularly useful for creating hybridization probes where the azide group has been incorporated during synthesis or through post-synthetic modification nih.gov. For instance, Cy3 has been conjugated to the 5' end of gapmers (a type of antisense oligonucleotide) via a DBCO-type click linker for use as fluorescent probes nih.gov. This conjugation strategy allows for the creation of labeled oligonucleotides that can hybridize to target nucleic acid sequences, enabling their detection and visualization genelink.comdiva-portal.org. The use of DBCO-modified oligos hybridized to RCPs (Rolling Circle Products) further demonstrates the application of DBCO chemistry in creating probes for binding mechanisms utilizing the click reaction with azide-functionalized nanoparticles diva-portal.org.

Investigation of DNA Binding Dynamics and Repair Pathways

This compound plays a role in investigating DNA binding dynamics and repair pathways by enabling the fluorescent labeling of proteins involved in these processes or the DNA itself. Site-specific labeling of proteins that interact with DNA, such as Replication Protein A (RPA), with fluorophores like Cy3 allows for the study of their dynamics on DNA using techniques like FRET nih.govnih.gov. By site-specifically incorporating unnatural amino acids with azide groups into RPA subunits and then conjugating DBCO-Cy3 via SPAAC, researchers can monitor the binding kinetics and conformational changes of individual protein domains upon DNA interaction nih.govnih.gov. For example, FRET experiments using Cy3-labeled DNA and Cy5-labeled RPA variants have been used to capture DBD-ssDNA binding kinetics and understand the polarity of RPA binding to single-stranded DNA nih.gov. Similarly, fluorescent versions of proteins involved in DNA repair, like human XPA, have been developed using site-specific incorporation of unnatural amino acids and conjugation with DBCO-Cy3 to investigate their DNA binding dynamics during nucleotide excision repair researchgate.net. Cy3-labeled DNA substrates are also used in assays to monitor the activity of enzymes like helicases involved in DNA unwinding, which is crucial for processes like DNA repair rsc.org.

Protein Research Methodologies Using this compound

This compound is a valuable reagent for site-specific protein labeling, facilitating studies on protein localization, interactions, and dynamics.

Engineering for Site-Specific Protein Labeling (e.g., unnatural amino acid incorporation, enzymatic methods)

Achieving site-specific labeling of proteins is essential for understanding their function without perturbing their native activity rsc.org. This compound is widely used in conjunction with methods that introduce bioorthogonal functional groups, such as azides, at specific sites within a protein. One prominent approach involves the site-specific incorporation of unnatural amino acids (UAA) containing azide groups into proteins during translation mdpi.comacs.orgacs.org. This is typically achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific codon (often an amber stop codon) and charge the tRNA with the azide-bearing UAA mdpi.comacs.org. Following protein expression, the azide group on the incorporated UAA serves as a handle for conjugation with DBCO-Cy3 via the highly efficient and bioorthogonal SPAAC reaction mdpi.comacs.orgacs.org. This method allows for precise control over the labeling site and the stoichiometry of the attached fluorophore rsc.orgmdpi.com. Examples include labeling antibodies with DBCO-Cy3 after incorporating 3-azido-l-tyrosine (B136750) mdpi.com and conjugating DBCO-Cy3 to galectin-1 variants containing azidohomoalanine or Nε-((2-azidoethoxy)carbonyl)-l-lysine (AzK) acs.org.

Enzymatic methods also offer a route to site-specific protein labeling with this compound. Engineered enzymes, such as sortase variants, can recognize specific peptide tags engineered into target proteins and catalyze the ligation of a molecule containing a complementary functional group nih.govgoogle.com. For instance, engineered sortase variants have been used to tag proteins with azide-containing peptides, which can then be conjugated to DBCO-modified cargo, including Cy3 fluorophores, via SPAAC nih.gov. This enzymatic approach enables site-selective modifications and can even be performed in living microbial cells, simplifying the production of functionalized proteins google.com. The high specificity of the sortase reaction, even in complex lysates, suggests minimal background labeling when using substrates like Cy3-DBCO nih.gov.

These methods, combining genetic engineering or enzymatic targeting with bioorthogonal click chemistry using this compound, provide powerful strategies for creating fluorescently labeled proteins with defined labeling sites, crucial for advanced studies of protein function and interaction rsc.org.

Profiling of Post-Translational Modifications (PTMs)

This compound has been applied in the study of post-translational modifications (PTMs) by enabling the fluorescent labeling of modified proteins. One notable application involves the investigation of poly(ADP-ribos)ylation (PARylation), a PTM involved in various cellular processes. Researchers have developed clickable NAD+ analogues containing azide or alkyne groups that serve as substrates for ADP-ribosyltransferases (ARTs). Following the metabolic incorporation of these analogues into PAR chains, subsequent reaction with fluorescent probes like Cy3-Tz or Cy5-N3 via click chemistry allows for the visualization and analysis of PARylation in cells. wikipedia.org

Beyond PARylation, this compound has been used in methods to study tyrosine modifications. Ene-type reactions targeting tyrosine residues can be coupled with click chemistry for labeling. While the relationship between tyrosine conjugation and local protein structure is complex, this approach holds potential for gaining insights into protein structure and modifications when traditional techniques are limited. revvity.com

Furthermore, single-molecule protein fingerprinting techniques utilizing FRET with Cy3-labeled DNA strands have been developed to map the location of individual amino acids and PTMs within single full-length protein molecules. This method offers subnanometer resolution and has been demonstrated for analyzing proteins and determining the locations of modifications like O-GlcNAc moieties. wikipedia.org

Analysis of Protein Localization and Protein-Protein Interactions

The ability of this compound to fluorescently label biomolecules makes it a valuable tool for investigating protein localization and interactions. By metabolically incorporating azide-modified amino acids or sugars that are subsequently attached to proteins or glycoproteins, researchers can use this compound to visualize their cellular distribution. Studies have utilized DBCO-Cy3 for labeling components on the cell surface, allowing for their localization to be determined through techniques like confocal microscopy. wikipedia.orgwikipedia.org For instance, the localization of DBCO-conjugated glycans on the cell surface has been visualized using confocal microscopy after treating cells with ManNAz (an azide-modified sugar) followed by reaction with DBCO-Cy3. wikipedia.org

This compound, along with other fluorophore-conjugated DBCOs like DBCO-Cy5, has also been employed in FRET-based studies to analyze protein dynamics and interactions. By labeling different domains or interacting proteins with suitable FRET pairs, including those involving Cy3, researchers can monitor conformational changes or binding events. For example, DBCO-Cy3 and DBCO-Cy5 have been used to label variants of the RPA protein for FRET studies, providing insights into their interaction with single-stranded DNA. fishersci.fi

Carbohydrate, Lipid, and Membrane Research with this compound

This compound plays a significant role in the study of carbohydrates, lipids, and cellular membranes, primarily through metabolic labeling and subsequent click chemistry-mediated visualization.

Metabolic Glycoengineering and Glycan Imaging in Cellular Systems

Metabolic glycoengineering is a widely used technique where cells are fed with unnatural sugar derivatives containing bioorthogonal functional groups, such as azides. These modified sugars are incorporated into cellular glycans through normal metabolic pathways. Subsequently, fluorescent probes like this compound are used to label these azide-modified glycans via copper-free click chemistry (SPAAC), enabling their imaging and analysis. wikipedia.orgwikipedia.orgfishersci.figuidetopharmacology.orgfishersci.ca

This approach has been successfully applied to visualize glycans in various cellular contexts. For example, metabolic glycoengineering with tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor for sialic acid, followed by labeling with DBCO-Cy3, has been used to image cell surface glycans in different cell lines. wikipedia.orgfishersci.ca Studies have shown efficient and localized conjugation of DBCO-Cy3 to the plasma membrane following ManNAz treatment. wikipedia.org

Metabolic glycoengineering with azide-modified sugars and subsequent labeling with DBCO-Cy3 or sulfo-Cy3-DBCO has also been used for ultrastructural visualization of glycans like sialic acids in the glycocalyx of cell lines. fishersci.fi The signal-to-noise ratio in these experiments can be optimized by adjusting the concentration of the azide-modified sugar and the DBCO-fluorophore. fishersci.fi

This compound has also been utilized in the analysis of bacterial glycans. Metabolic labeling of E. coli with azide-modified sugars followed by reaction with DBCO-Cy3 has been employed for visualization and analysis using techniques like gel electrophoresis. guidetopharmacology.org

Studies of Lipid Trafficking and Membrane Organization

This compound and related DBCO-fluorophores have been applied to study lipid metabolism, trafficking, and membrane organization. By metabolically incorporating azide-modified lipid precursors, researchers can selectively label newly synthesized lipids. For instance, azido-choline (N3-Cho) can be incorporated into phosphatidylcholine (PC). Subsequent organelle-selective copper-free click reactions with different DBCO-conjugated fluorophores, including Cy3-DBCO for mitochondrial PC, allow for the visualization and tracking of lipid distribution and dynamics within different cellular compartments. guidechem.com Confocal microscopy and flow cytometry have been used to analyze the organelle-selective labeling of N3-PC with Cy3-DBCO and other probes. guidechem.com

While less directly related to cellular lipid trafficking, DBCO-conjugated fluorophores like sulfo-cy3-azide have been conjugated to lipid-like structures such as DSPE-PEG-DBCO in the context of developing lipid nanoparticles. ereztech.com

The study of cholesterol-rich membrane nanodomains in living cells has also benefited from bioorthogonal labeling strategies. A bioorthogonal cholesterol probe (chol-N3) has been developed which, when combined with sulfo-cy3-DBCO and super-resolution microscopy, allows for the visualization and characterization of cholesterol organization at the nanoscale. macsenlab.comcore.ac.uk

Extracellular Vesicle (EV) Labeling and Tracking in Basic Science

This compound is widely used for labeling and tracking extracellular vesicles (EVs), which are involved in intercellular communication. Metabolic glycoengineering of EV-secreting cells with azide-modified sugars results in the display of azide groups on the surface of released EVs. fishersci.cawikipedia.orgakrivisbio.com These azide-tagged EVs can then be efficiently labeled with DBCO-Cy3 via copper-free click chemistry. wikipedia.orgakrivisbio.combioglyco.com

This labeling strategy enables various applications, including the isolation, imaging, and in vitro and in vivo tracking of EVs. wikipedia.orgakrivisbio.comsigmaaldrich.com Studies have demonstrated the successful capture of azido-tagged EVs by microbeads conjugated with DBCO-biotin and DBCO-Cy3, allowing for their isolation and quantification based on Cy3 fluorescence intensity. wikipedia.org Quantitative measurements have shown significantly higher Cy3 fluorescence intensity in EVs isolated from cells treated with azide-modified sugars compared to untreated cells, indicating successful azide incorporation and subsequent this compound labeling. fishersci.cawikipedia.org

Research Frontiers and Emerging Investigative Areas with Cy3 Dbco

Integration with Biomaterials Science and Nanotechnology

Cy3 DBCO plays a significant role in the precise functionalization and visualization of various materials, including polymeric scaffolds and nanoparticles, enabling their application in diverse areas such as tissue engineering and advanced imaging. DBCO click chemistry, in general, is recognized for its utility in materials science for the functionalization of polymers, nanoparticles, and surfaces fishersci.com.

The ability of this compound to react with azide (B81097) groups allows for the functionalization and characterization of polymeric scaffolds and hydrogels. This is particularly relevant in tissue engineering, where the spatial presentation of biomolecules on scaffold surfaces can influence cell behavior and tissue regeneration tocris.comnih.gov.

Research has demonstrated the use of DBCO-Cy3 to label azide-modified peptides that are presented on 3D-printed scaffolds. This labeling allows for the direct visualization of the spatial distribution of these peptides within the scaffold structure tocris.comcenmed.comchem960.com. For instance, studies have shown that incubating scaffolds with N3-Cy3 can reveal the even distribution of DBCO groups on the scaffold surface, confirming successful functionalization nih.gov.

Furthermore, Cy3-labeled hydrogels, prepared by conjugating a fraction of azide moieties with Cy3-DBCO via SPAAC, have been visualized using confocal fluorescence microscopy to reveal their porous morphology nih.gov. This highlights the utility of this compound in characterizing the structural properties of functionalized hydrogels.

This compound is employed in the functionalization of nanoparticles and quantum dots, enabling their use as fluorescent imaging probes. The DBCO moiety on this compound can react with azide-modified nanoparticles or biomolecules conjugated to nanoparticles, facilitating their fluorescent labeling for imaging applications fishersci.comnih.gov.

This compound can be used to label azide-tagged biomolecules, including those associated with nanoparticles, for imaging within live cells, whole organisms, and inanimate samples tocris.comcenmed.com. While direct conjugation of this compound to quantum dots is not extensively detailed in all search results, the principle of functionalizing quantum dots with chemical groups for bioconjugation with fluorescent molecules like Cy3 is established nih.gov. Some studies have utilized DBCO-functionalized nanoparticles, such as upconversion nanoparticles (UCNs), and confirmed successful functionalization through click reactions with azide-containing dyes (e.g., FAM-N3), demonstrating the underlying methodology applicable to this compound wikipedia.org. Additionally, DBCO-functionalized Cy3-aC' dots (aluminosilicate nanoparticle probes) have been explored for intracellular labeling and optical microscopy, indicating the direct use of this compound conjugates in nanoparticle-based imaging probes cenmed.com. This compound has also been used to assess the conjugation efficiency of azide-presenting extracellular vesicles (EVs) cenmed.comlabsolu.ca.

Exploration of Cellular Processes and Pathways

The ability of this compound to participate in copper-free click chemistry makes it a valuable tool for investigating dynamic cellular events and pathways. By metabolically incorporating azide-modified biomolecules into cells, researchers can subsequently label these molecules with this compound and track their localization and movement using fluorescence microscopy and flow cytometry. nih.govnih.gov

Elucidation of Endocytosis and Exocytosis Pathways

This compound has been employed in studies investigating the mechanisms of cellular uptake (endocytosis) and release (exocytosis). For instance, it has been used to track the intracellular delivery of molecules conjugated to extracellular vesicles (EVs). plos.orgnih.gov Studies have shown that while free DBCO-Cy3 may not efficiently enter cells, when conjugated to azide-integrated exosomes, it can be effectively transported into the cytosol. plos.org This highlights the utility of this compound in monitoring the fate of molecules delivered via vesicular pathways. Research involving PEGylated metal-organic frameworks (MOFs) has also utilized this compound to assess cellular uptake kinetics. acs.orgcsic.es In such studies, the rate of particle exocytosis was observed to potentially match the endocytosis rate at later time points, suggesting low bioaccumulation, with Cy3 fluorescence used to track the particles within cells. acs.orgcsic.es

Studies of Intracellular Vesicle Dynamics

The investigation of intracellular vesicle dynamics, including the formation, trafficking, and fusion of vesicles, benefits from the labeling capabilities of this compound. Extracellular vesicles (EVs), such as exosomes, are key players in intercellular communication and are formed via endosomal pathways. nih.govdovepress.com By metabolically labeling cells with azide-bearing precursors, azide groups can be incorporated into the proteins and glycans of secreted EVs. nih.govdovepress.commdpi.com Subsequent labeling of these azide-tagged EVs with DBCO-Cy3 allows for their tracking and visualization, providing insights into their secretion and uptake by recipient cells. nih.govplos.orgmdpi.com This approach has been used to demonstrate the successful capture of azide-tagged EVs by microbeads via click chemistry, confirming the presence of azide groups on the EV surface and enabling their isolation and study. nih.gov

Basic Host-Pathogen Interaction Research (e.g., bacterial membranes, viral detection in research models)

This compound is a valuable tool in basic research exploring the interactions between hosts and pathogens, particularly in studies involving bacterial membranes and the detection of viruses in research models. In bacterial studies, metabolic labeling strategies can incorporate azide-modified D-alanine into the peptidoglycan of bacterial cell walls. woundworld.comacs.org Subsequent reaction with fluorescent DBCO-Cy3 allows for the visualization and study of these bacterial structures. This method has demonstrated selective labeling of Gram-positive bacteria, likely due to the outer membrane of Gram-negative bacteria being less permeable to larger molecules like DBCO-Cy3. woundworld.com

Research on Gram-negative bacteria, such as Escherichia coli, has also utilized Cy3 labeling via click chemistry to study the effects of the host immune system on bacterial membranes. By incorporating KDO-azide into the lipopolysaccharides (LPS) of E. coli, researchers can then label the LPS with DBCO-Cy3 to visualize membrane damage induced by components of the complement system, such as the membrane attack complex (MAC). nih.govresearchgate.netbiorxiv.orgnih.gov This allows for the assessment of changes in bacterial morphology and membrane integrity using techniques like flow cytometry and confocal microscopy. researchgate.netnih.gov

Furthermore, Cy3-labeled probes, including those incorporating click chemistry principles, have been explored in the context of viral detection in research settings. While not always specifically mentioning "this compound," the use of Cy3 fluorophores in conjunction with click chemistry or similar labeling strategies is relevant to the broader application of such probes in pathogen research, including the development of sensitive detection techniques for viruses like SARS-CoV-2 and influenza A in research models. researchgate.netnih.gov

Computational and Theoretical Insights into Cy3 Dbco Systems

In Silico Modeling of Bioconjugation Reaction Mechanisms

The bioconjugation of Cy3 DBCO to azide-modified biomolecules occurs via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This class of reaction is a cornerstone of bioorthogonal chemistry, prized for its high specificity and ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst. broadpharm.comfrontiersin.org Computational modeling has been instrumental in elucidating the intricate mechanisms of SPAAC reactions involving DBCO derivatives.

Computational models have shown that the SPAAC reaction between a cyclooctyne (B158145), like DBCO, and an azide (B81097) proceeds through a concerted but asynchronous transition state. nih.gov This means the two new nitrogen-carbon bonds are formed in a single step, but not to the same extent at the transition state. nih.gov The reaction results in the formation of two stable regioisomers of the triazole product. researchgate.net Kinetic analyses of SPAAC reactions can be performed computationally to predict second-order rate constants, which have shown good agreement with experimental values determined by techniques like NMR spectroscopy. nih.govnih.gov

Table 1: Key Parameters in In Silico Modeling of SPAAC Reactions
ParameterDescriptionTypical Computational MethodSignificance
Activation Energy (ΔG‡)The energy barrier that must be overcome for the reaction to occur.Density Functional Theory (DFT)Determines the reaction rate; a lower activation energy indicates a faster reaction. nih.gov
Reaction Energy (ΔGr)The overall energy change of the reaction.DFTIndicates the thermodynamic favorability of the reaction.
Transition State GeometryThe molecular structure at the highest point of the reaction energy profile.DFTProvides insight into the mechanism of bond formation. nih.gov
Distortion/Interaction EnergyComponents of the activation energy related to reactant deformation and interaction.DFTExplains the origins of reactivity, particularly the role of strain in DBCO. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Biomolecular Systems

Once this compound is conjugated to a biomolecule, molecular dynamics (MD) simulations offer a dynamic picture of how the fluorescent label interacts with its local environment. mdpi.commdpi.com These simulations model the movements of atoms over time, providing valuable information on the conformational flexibility of the Cy3-conjugate and its interactions with surrounding molecules, such as proteins, nucleic acids, or lipids in a membrane. nih.govresearchgate.netnih.gov

MD simulations of fluorophore-labeled biomolecules have revealed that the dye can significantly influence the conformation and dynamics of the molecule it is attached to. researchgate.net For instance, simulations of Cy3-labeled single-stranded DNA (ssDNA) have shown that the dye can engage in pi-pi stacking interactions with the DNA bases, leading to more compact conformations of the ssDNA. researchgate.net The degree of this interaction is dependent on the specific fluorophore, with different dyes inducing varying degrees of conformational change. researchgate.net

In the context of Cy3-labeled proteins or nucleic acids interacting with other biological partners, MD simulations can predict how the dye's presence might affect these interactions. nih.gov The simulations can reveal whether the Cy3 moiety is solvent-exposed or buried within a protein-protein or protein-DNA interface. nih.gov This information is crucial for interpreting experimental results from techniques like Förster Resonance Energy Transfer (FRET), where the orientation and distance between donor and acceptor fluorophores are critical parameters. nih.govresearchgate.net

Furthermore, MD simulations can be used to study the behavior of Cy3-labeled molecules in complex environments like cell membranes. nih.govresearchgate.netmdpi.com These simulations can predict the location and orientation of the fluorophore within the lipid bilayer, which is essential for understanding data from membrane biophysics experiments. nih.govresearchgate.net

Table 2: Applications of Molecular Dynamics Simulations for this compound Conjugates
ApplicationInsights GainedRelevance
Conformational AnalysisUnderstanding the flexibility of the Cy3-biomolecule conjugate and the preferred orientations of the dye. researchgate.netCrucial for interpreting FRET data and understanding potential dye-induced structural perturbations. researchgate.net
Interaction with Binding PartnersPredicting how the Cy3 label is positioned in a biomolecular complex and its potential to interfere with binding. nih.govAids in the design of labeling strategies that minimize disruption of biological function. nih.gov
Membrane LocalizationDetermining the position and orientation of Cy3-labeled molecules within a lipid bilayer. nih.govresearchgate.netEssential for the interpretation of fluorescence microscopy and spectroscopy data of membrane-associated systems. mdpi.com
Solvent AccessibilityAssessing the degree to which the Cy3 fluorophore is exposed to the solvent.Provides context for changes in fluorescence properties upon conjugation or binding.

Quantum Chemical Calculations for Understanding Fluorophore (Cy3) Photophysical Properties in Conjugates

The photophysical properties of the Cy3 fluorophore, such as its absorption and emission wavelengths, quantum yield, and fluorescence lifetime, are highly sensitive to its molecular environment. researchgate.netacs.orgcambridge.orgnih.gov Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for understanding and predicting these properties. acs.orgnih.govmdpi.comacs.org

A significant challenge in the computational modeling of cyanine (B1664457) dyes like Cy3 is the accurate prediction of their electronic transition energies. acs.orgnih.govacs.org Standard TD-DFT approaches have been known to underestimate the absorption wavelengths of cyanines. acs.orgacs.org More advanced computational methods and functionals have been developed to address this, providing more accurate correlations with experimental spectra. acs.orgnih.govmdpi.com

Quantum chemical calculations can elucidate how conjugation to a biomolecule and the subsequent local environment impact the photophysical properties of Cy3. For example, studies on Cy3-DNA conjugates have shown that the fluorescence quantum yield of Cy3 can decrease significantly when the DNA goes from a single-stranded to a double-stranded form. researchgate.netacs.orgnih.gov This is often attributed to changes in the efficiency of non-radiative decay pathways, such as trans-cis isomerization around the polymethine bridge of the cyanine dye. researchgate.netacs.orgcambridge.orgnih.gov Computational models can investigate the energy barriers for such isomerization processes, providing a molecular-level explanation for the observed changes in fluorescence. nih.gov

These calculations are also crucial for understanding phenomena like Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence of Cy3 increases upon interaction with a protein. nih.gov By modeling the Cy3 fluorophore in different microenvironments (e.g., in water versus in a hydrophobic protein pocket), quantum chemistry can explain the observed changes in fluorescence intensity and lifetime. nih.gov

Table 3: Photophysical Properties of Cy3 and their Computational Investigation
Photophysical PropertyDescriptionComputational MethodEnvironmental Factors Influencing the Property
Absorption Maximum (λ_abs)The wavelength at which the fluorophore absorbs light most strongly.TD-DFT acs.orgnih.govmdpi.comSolvent polarity, conjugation to biomolecules. researchgate.net
Emission Maximum (λ_em)The wavelength at which the fluorophore emits light most strongly.TD-DFT acs.orgnih.govmdpi.comSolvent polarity, local environment rigidity. researchgate.net
Fluorescence Quantum Yield (Φ_f)The ratio of emitted photons to absorbed photons.Calculation of radiative and non-radiative decay rates.Conformational restriction (e.g., hindering trans-cis isomerization), interaction with quenchers. researchgate.netacs.orgnih.gov
Fluorescence Lifetime (τ_f)The average time the fluorophore spends in the excited state.Calculation of radiative and non-radiative decay rates.Similar to quantum yield; sensitive to quenching and isomerization. researchgate.netacs.orgnih.gov

Quantitative Modeling of Labeling Efficiency and Stoichiometry in Complex Samples

For quantitative applications such as proteomics or the study of biomolecular interactions, it is crucial to know the efficiency and stoichiometry of the labeling reaction. frontiersin.orgnih.gov Computational modeling can be employed to develop quantitative frameworks for analyzing and predicting the outcome of labeling experiments with this compound in complex biological samples.

Modeling of labeling efficiency often involves probabilistic or statistical approaches. nih.gov For instance, in a complex protein lysate, not all target molecules may be successfully labeled due to factors like steric hindrance, local environmental effects on reactivity, or the presence of competing reactions. mdpi.com Quantitative models can be developed based on the kinetics of the SPAAC reaction and the concentrations of the reactants (this compound and the azide-modified biomolecule). nih.gov

In techniques like quantitative proteomics, where proteins are labeled with fluorescent dyes prior to separation and analysis, models can help to correct for incomplete labeling. nih.gov By simulating the labeling process under different conditions (e.g., varying dye-to-protein ratios, incubation times), one can optimize the experimental protocol to achieve near-stoichiometric labeling.

Furthermore, for applications in single-molecule imaging, quantitative analysis of labeling efficiency is critical for accurate interpretation of the data. nih.gov Models have been developed that use the spatial distribution of fluorescent signals from co-localization experiments to calculate the absolute labeling efficiency at the single-protein level. nih.gov These models typically involve simulating the expected distribution of signals for different labeling efficiencies and comparing these simulations to the experimental data to find the best fit. nih.gov Such approaches are invaluable for obtaining accurate quantitative information about the number and organization of biomolecules in cellular systems. nih.govacs.org

Table 4: Approaches to Modeling Labeling Efficiency and Stoichiometry
Modeling ApproachDescriptionKey InputsOutput
Kinetic ModelingBased on the rate equations of the bioconjugation reaction. nih.govReaction rate constants, reactant concentrations, reaction time.Predicted yield of the labeled product over time.
Probabilistic ModelsStatistical models that account for the probability of a labeling event occurring. nih.govmdpi.comNumber of labeling sites, dye-to-biomolecule ratio, experimental conditions.Distribution of labeling stoichiometries (e.g., percentage of unlabeled, singly labeled, doubly labeled molecules).
Simulation of Imaging DataGenerates simulated fluorescence microscopy images based on assumed labeling efficiencies. nih.govKnown geometry of a biological structure, assumed labeling efficiency.Simulated images or signal distributions for comparison with experimental data. nih.gov

Future Perspectives and Unexplored Research Directions for Cy3 Dbco

Development of Advanced Cy3 DBCO Analogs with Enhanced Photophysical and Reactive Properties

Future research will likely focus on developing advanced analogs of this compound with improved properties. This includes synthesizing new cyanine (B1664457) dyes with enhanced brightness, photostability, and emission wavelengths across the spectrum, particularly in the far-red and near-infrared regions for deeper tissue penetration and reduced autofluorescence. interchim.fr Modifications to the DBCO moiety could aim to increase reaction kinetics, improve biocompatibility, or introduce additional functionalities for multi-step labeling or cleavable linkages. researchgate.netresearchgate.net The integration of diverse catalyst scaffolds is also being explored for precise manipulation of biomolecules. researchgate.net

Synergistic Integration with Artificial Intelligence and Machine Learning for Automated Image Analysis and Data Interpretation

The increasing volume and complexity of data generated from fluorescence imaging experiments using probes like this compound necessitate the integration of artificial intelligence (AI) and machine learning (ML) for automated analysis and interpretation. frontiersin.orgresearchgate.net AI/ML algorithms can be trained to automatically identify and quantify labeled structures, track dynamic biological processes, and extract meaningful insights from large datasets, overcoming the limitations of manual analysis. frontiersin.orgresearchgate.net This is particularly relevant for high-throughput screening and complex biological systems. frontiersin.org Future work will involve developing robust AI models capable of handling variations in staining, image artifacts, and low signal-to-noise ratios inherent in biological imaging. frontiersin.org Explainable AI (XAI) is also an emerging area in spectroscopy and imaging data analysis, which could improve the transparency and acceptance of AI models in these fields. nih.gov

Expansion into Novel High-Throughput Screening Methodologies for Basic Biological Discovery

This compound's compatibility with click chemistry makes it a valuable tool for developing novel high-throughput screening (HTS) methodologies. biorxiv.org By enabling rapid and specific labeling of biomolecules, this compound can be incorporated into automated workflows to screen large libraries of compounds or genetic perturbations and identify those that affect specific biological targets or pathways. biorxiv.org This can accelerate basic biological discovery and drug development. For example, organelle-selective click labeling coupled with flow cytometry has already been used for high-throughput CRISPR screening of genes involved in metabolic processes. biorxiv.org Future directions include developing more sophisticated HTS platforms that leverage the speed and specificity of click chemistry with advanced detection technologies.

Advancements in Multi-Modal and Correlative Imaging Techniques

Integrating fluorescence imaging with other imaging modalities, such as electron microscopy or mass spectrometry, can provide a more comprehensive understanding of biological structures and processes. mit.eduresearchgate.net this compound can play a role in advancements in multi-modal and correlative imaging techniques by providing a fluorescent label that can be correlated with data from other imaging platforms. researchgate.netbiorxiv.org Developing strategies for preserving fluorescence signal during sample preparation for other modalities and developing software for registration and analysis of multi-modal datasets are key future directions. researchgate.net

Strategic Application in Quantitative Biological Measurements and Systems Biology Research

The ability of this compound to specifically label biomolecules allows for quantitative measurements of their abundance, localization, and interactions within living systems. csic.es This is crucial for systems biology research, which aims to understand biological systems as integrated networks. biorxiv.org Future research will focus on applying this compound and similar probes in quantitative imaging techniques, such as fluorescence correlation spectroscopy (FCS) or single-molecule imaging, to obtain precise measurements of biological parameters. researchgate.netcsic.esacs.org This will contribute to building quantitative models of biological processes and gaining deeper insights into cellular function and disease mechanisms. Metabolic tagging strategies combined with DBCO-fluorophores also enable quantitative analysis of biomolecules on extracellular vesicles, facilitating future research in this area. nih.gov

Q & A

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) adapt to this compound-based biomarker discovery studies?

  • Methodological guidance :
  • Population : Define cell type or tissue (e.g., HeLa cells, murine liver sections).
  • Intervention : this compound concentration, incubation time.
  • Comparison : Unlabeled controls, alternative fluorophores (e.g., TAMRA-DBCO).
  • Outcome : Quantify labeling efficiency (fluorescence intensity per µg protein) and specificity (signal-to-noise ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.